(3R,5R)-1-(Tert-butoxycarbonyl)-5-fluoropiperidine-3-carboxylic acid
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Overview
Description
(3R,5R)-1-(Tert-butoxycarbonyl)-5-fluoropiperidine-3-carboxylic acid is a fluorinated piperidine derivative. This compound is notable for its structural features, which include a tert-butoxycarbonyl (Boc) protecting group and a fluorine atom at the 5-position of the piperidine ring. These features make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-1-(Tert-butoxycarbonyl)-5-fluoropiperidine-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Fluorination: Introduction of the fluorine atom at the 5-position of the piperidine ring. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Boc Protection: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide or triethylamine.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or related reagents.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-1-(Tert-butoxycarbonyl)-5-fluoropiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or Boc-protected nitrogen positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(3R,5R)-1-(Tert-butoxycarbonyl)-5-fluoropiperidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of fluorinated compounds’ biological activity.
Medicine: Investigated for its potential in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other bioactive compounds.
Mechanism of Action
The mechanism of action of (3R,5R)-1-(Tert-butoxycarbonyl)-5-fluoropiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, while the Boc group provides stability and protection during chemical transformations. The exact pathways and targets depend on the specific application and the compound’s structural context.
Comparison with Similar Compounds
Similar Compounds
(3R,5R)-1-(Tert-butoxycarbonyl)-5-chloropiperidine-3-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.
(3R,5R)-1-(Tert-butoxycarbonyl)-5-bromopiperidine-3-carboxylic acid: Similar structure but with a bromine atom instead of fluorine.
(3R,5R)-1-(Tert-butoxycarbonyl)-5-iodopiperidine-3-carboxylic acid: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (3R,5R)-1-(Tert-butoxycarbonyl)-5-fluoropiperidine-3-carboxylic acid imparts unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets. These characteristics make it a valuable compound in pharmaceutical research and development.
Properties
IUPAC Name |
(3R,5R)-5-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO4/c1-11(2,3)17-10(16)13-5-7(9(14)15)4-8(12)6-13/h7-8H,4-6H2,1-3H3,(H,14,15)/t7-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVJWQZJKYIFJE-HTQZYQBOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H](C1)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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